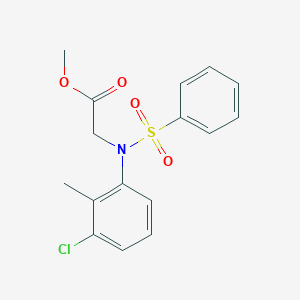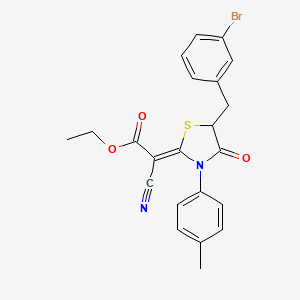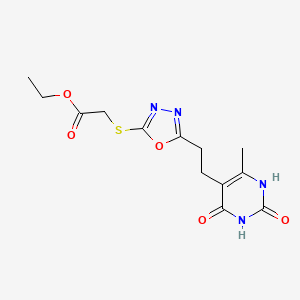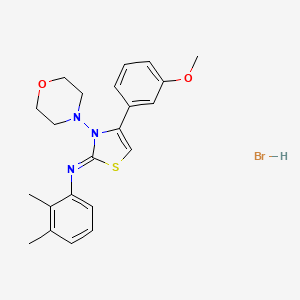
Methyl N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinate, also known as MCPG, is a chemical compound that has been widely used in scientific research. It is a potent antagonist of metabotropic glutamate receptors, which are involved in many physiological processes in the brain. MCPG has been studied for its potential therapeutic applications in various neurological disorders, such as epilepsy and Parkinson's disease.
Applications De Recherche Scientifique
Osteoclastogenesis and Bone Loss Prevention
A study investigated the osteoclast inhibitory activity of N-phenyl-methylsulfonamido-acetamide (PMSA), a compound structurally related to Methyl N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinate. PMSA demonstrated significant effects in inhibiting osteoclast differentiation, crucial for bone resorption processes associated with osteoporosis. The compound showed potential in preventing bone loss in osteoporotic conditions, particularly in a postmenopausal mouse model, suggesting its therapeutic utility in treating osteoporosis (Eunjin Cho et al., 2020).
Polymer Electrolytes Synthesis
Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized via activated fluorophenyl-amine reaction, followed by methylation with dimethyl sulfate. This synthesis method provides a novel approach to incorporating guanidinium groups into stable phenyl rings, contributing to advancements in polymer electrolyte materials for various applications (D. Kim et al., 2011).
Environmental Analysis of Herbicides
A method for analyzing sulfonylurea herbicides, which may include compounds structurally similar to Methyl N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinate, was developed to address their thermal instability, enabling gas chromatography analysis. This advancement aids in the environmental monitoring and analysis of sulfonylurea herbicides, contributing to agricultural and environmental science (P. Klaffenbach et al., 1993).
Propriétés
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-12-14(17)9-6-10-15(12)18(11-16(19)22-2)23(20,21)13-7-4-3-5-8-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAJHVWVHFJHRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]benzoate](/img/structure/B2973426.png)



![N-[3-(Difluoromethoxy)phenyl]-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide](/img/structure/B2973433.png)
![5-[(4-Hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B2973435.png)



![2-cyano-3-({4-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-yl}amino)but-2-enamide](/img/structure/B2973442.png)



![2-{[(1,2-dimethyl-1H-indol-3-yl)(oxo)acetyl]amino}benzamide](/img/structure/B2973448.png)